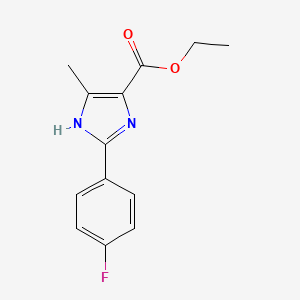

ethyl 2-(4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate

CAS No.:

Cat. No.: VC16689316

Molecular Formula: C13H13FN2O2

Molecular Weight: 248.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H13FN2O2 |

|---|---|

| Molecular Weight | 248.25 g/mol |

| IUPAC Name | ethyl 2-(4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate |

| Standard InChI | InChI=1S/C13H13FN2O2/c1-3-18-13(17)11-8(2)15-12(16-11)9-4-6-10(14)7-5-9/h4-7H,3H2,1-2H3,(H,15,16) |

| Standard InChI Key | JRYVVDDXLQJBRF-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=C(NC(=N1)C2=CC=C(C=C2)F)C |

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of ethyl 2-(4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate is defined by its imidazole core, a five-membered aromatic ring containing two nitrogen atoms. The 4-fluorophenyl substituent introduces electronegativity and steric effects, while the methyl group enhances hydrophobicity. The ethyl ester at the 4-position contributes to the compound's solubility in organic solvents and its reactivity in hydrolysis or transesterification reactions.

Key physicochemical properties include:

-

Molecular Formula:

-

Molecular Weight: 248.25 g/mol

-

CAS Registry Number: 1153734-59-8

The fluorine atom at the para position of the phenyl ring significantly influences electronic distribution, enhancing binding affinity to biological targets through dipole interactions and hydrogen bonding .

Synthesis and Characterization

Synthetic Routes

The synthesis of ethyl 2-(4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate typically involves multi-step reactions starting from aryl halides and ethyl isocyanoacetate . A common pathway includes:

-

Formation of the Imidazole Core: Cyclocondensation of 4-fluorobenzaldehyde derivatives with ethyl isocyanoacetate under basic conditions, followed by methylation at the 5-position .

-

Esterification: Introduction of the ethyl ester group via nucleophilic acyl substitution.

Reaction conditions such as temperature (typically 80–100°C), solvent choice (e.g., ethanol or DMF), and catalysts (e.g., triethylamine) are critical for optimizing yield and purity .

Analytical Characterization

Post-synthesis, the compound is purified using column chromatography and characterized via:

-

Nuclear Magnetic Resonance (NMR): and NMR confirm substituent positions and purity.

-

High-Performance Liquid Chromatography (HPLC): Ensures >95% purity for research applications.

-

Mass Spectrometry (MS): Validates molecular weight and fragmentation patterns.

Biological Activity and Mechanistic Insights

Enzyme Inhibition

Ethyl 2-(4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate exhibits inhibitory activity against enzymes such as HIV-1 integrase (IN), a target for antiviral therapies . Computational docking studies suggest that the fluorophenyl group interacts with the LEDGF/p75-binding pocket of IN, disrupting viral DNA integration .

Receptor Modulation

The compound’s imidazole ring participates in hydrogen bonding with histidine residues in G-protein-coupled receptors (GPCRs), potentially modulating signaling pathways involved in inflammation and oncology.

Applications in Medicinal Chemistry

Antibacterial and Antifungal Activity

Preliminary assays indicate moderate activity against Staphylococcus aureus (MIC = 64 µg/mL) and Candida albicans (MIC = 128 µg/mL), though structure-activity relationships require further exploration.

Comparative Analysis with Related Compounds

The table below contrasts ethyl 2-(4-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate with structurally analogous imidazole derivatives:

The para-fluorophenyl moiety in the target compound confers superior target selectivity compared to non-halogenated analogs .

Research Gaps and Future Directions

Current limitations include:

-

In Vivo Pharmacokinetics: No data on bioavailability or metabolic stability in animal models.

-

Toxicity Profile: Cytotoxicity mechanisms remain uncharacterized .

Future studies should prioritize:

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of substituents to optimize efficacy and safety.

-

Crystallographic Analysis: Elucidating binding modes with HIV-1 IN and GPCRs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume